molecular formula C12H23NO B13254423 9,11-Dimethyl-1-oxaspiro[5.5]undecan-7-amine

9,11-Dimethyl-1-oxaspiro[5.5]undecan-7-amine

Cat. No.: B13254423
M. Wt: 197.32 g/mol
InChI Key: FOGZZMKJNJXMMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,11-Dimethyl-1-oxaspiro[5.5]undecan-7-amine is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is part of the spiro[5.5]undecane family, which is known for its intriguing conformational and configurational properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,11-Dimethyl-1-oxaspiro[55]undecan-7-amine typically involves the formation of the spiro[5One common method involves the reaction of a suitable ketone with a diol to form the spiro compound, followed by amination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9,11-Dimethyl-1-oxaspiro[5.5]undecan-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

9,11-Dimethyl-1-oxaspiro[5.5]undecan-7-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and conformational changes.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 9,11-Dimethyl-1-oxaspiro[5.5]undecan-7-amine involves its interaction with specific molecular targets. The compound’s spiro structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,11-Dimethyl-1-oxaspiro[5.5]undecan-7-amine stands out due to its amine group, which provides additional reactivity and potential for functionalization compared to other spiro[5.5]undecane derivatives. This makes it particularly valuable in medicinal chemistry and materials science .

Properties

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

7,9-dimethyl-1-oxaspiro[5.5]undecan-11-amine

InChI

InChI=1S/C12H23NO/c1-9-7-10(2)12(11(13)8-9)5-3-4-6-14-12/h9-11H,3-8,13H2,1-2H3

InChI Key

FOGZZMKJNJXMMO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2(CCCCO2)C(C1)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.